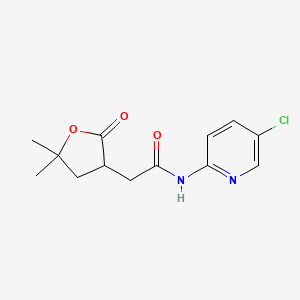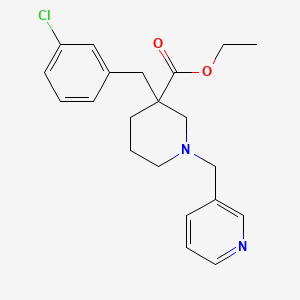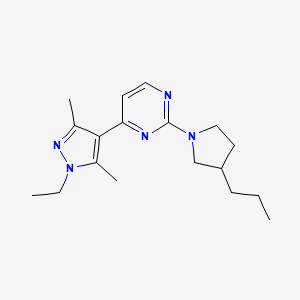![molecular formula C12H20ClNO2 B6082049 {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride](/img/structure/B6082049.png)
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been studied extensively for its effects on the central nervous system (CNS). The purpose of
作用机制
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride activates nAChRs by binding to the receptor's agonist binding site. This results in the opening of the receptor's ion channel, leading to an influx of cations such as calcium and sodium. This ion influx can trigger downstream signaling pathways, leading to a variety of cellular responses. {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has been shown to have a higher affinity for neuronal-type nAChRs than muscle-type nAChRs, suggesting that it may have specific effects on the CNS.
Biochemical and Physiological Effects:
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride can increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. In vivo studies have shown that {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride can improve cognitive performance in animal models, suggesting that it may have potential therapeutic applications for cognitive disorders such as Alzheimer's disease. {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has also been shown to have analgesic effects, potentially through its activation of nAChRs in the pain pathway.
实验室实验的优点和局限性
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has several advantages for use in lab experiments. It is a potent and selective activator of nAChRs, allowing for specific investigations into the function and regulation of these receptors. {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride is also relatively stable and easy to handle, making it a convenient tool for researchers. However, there are also some limitations to the use of {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride. Its effects on nAChRs can be complex and may vary depending on the receptor subtype, making it important to carefully design experiments to investigate specific questions. Additionally, {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has been shown to have off-target effects on other ion channels, which may complicate its interpretation in some experiments.
未来方向
There are many potential future directions for research on {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride. One area of interest is its potential therapeutic applications for cognitive disorders such as Alzheimer's disease. Further studies are needed to investigate the mechanisms underlying its cognitive-enhancing effects and to determine whether it could be a viable treatment option. Another area of interest is the role of {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride in pain pathways. Studies are needed to investigate its potential as an analgesic and to determine whether it could be a useful tool for managing pain. Additionally, further studies are needed to investigate the effects of {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride on nAChRs in different tissues and to determine whether it could have potential applications beyond the CNS.
合成方法
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride is synthesized by reacting 3-(dimethylamino)propyl chloride with 4-hydroxybenzyl alcohol in the presence of a base, followed by purification with hydrochloric acid. The yield of {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride is typically around 50-60%.
科学研究应用
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has been used in a variety of scientific research applications, including studies on nAChRs, neurotransmitters, and the CNS. It has been shown to activate both muscle-type and neuronal-type nAChRs, making it a useful tool for studying the function and regulation of these receptors. {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has also been used to investigate the role of acetylcholine in the CNS, including its effects on learning and memory, attention, and arousal.
属性
IUPAC Name |
[4-[3-(dimethylamino)propoxy]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-13(2)8-3-9-15-12-6-4-11(10-14)5-7-12;/h4-7,14H,3,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMIXWKHTUKTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6081966.png)
![4-(4-hydroxyphenyl)-5-phenyl-3,4-dihydropyrimido[5,4-c][1,5]benzothiazepin-2(1H)-one](/img/structure/B6081975.png)
![1-(6-chloro-3-pyridazinyl)-4-(3,4-difluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6081984.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-imidazol-1-yl)-1-phenylethanamine](/img/structure/B6081994.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide](/img/structure/B6081997.png)
![ethyl 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6082003.png)
![ethyl 3-[4-methyl-2-(4-methyl-1-piperazinyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]propanoate](/img/structure/B6082009.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide](/img/structure/B6082010.png)

![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-methylbenzyl)acetamide](/img/structure/B6082017.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6082021.png)
![2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]acetamide](/img/structure/B6082029.png)

